molecular formula C24H23N3O3 B277979 4-tert-butyl-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide

4-tert-butyl-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide

Cat. No. B277979
M. Wt: 401.5 g/mol
InChI Key: WUCXRZHXHYLITP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-tert-butyl-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential treatment for various types of cancer. This compound has shown promising results in preclinical studies and has the potential to become an effective cancer therapy.

Mechanism of Action

4-tert-butyl-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a critical role in the survival and proliferation of cancer cells. By inhibiting BTK, 4-tert-butyl-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide disrupts the signaling pathways that promote cancer cell growth and survival, leading to cell death.
Biochemical and Physiological Effects:
4-tert-butyl-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. In preclinical studies, 4-tert-butyl-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide has been well-tolerated and has shown minimal toxicity. However, further studies are needed to fully evaluate the safety and toxicity of 4-tert-butyl-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide in humans.

Advantages and Limitations for Lab Experiments

One of the major advantages of 4-tert-butyl-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide is its selectivity for BTK, which reduces the risk of off-target effects. Additionally, 4-tert-butyl-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide has shown good efficacy in preclinical models of cancer, indicating that it has the potential to become an effective cancer therapy. However, one limitation of 4-tert-butyl-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide is that it has not yet been evaluated in clinical trials, and its safety and efficacy in humans are not yet fully understood.

Future Directions

There are several potential future directions for research on 4-tert-butyl-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide. One area of interest is the development of combination therapies that include 4-tert-butyl-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide, as this compound has shown synergistic effects with other cancer therapies. Additionally, further studies are needed to evaluate the safety and efficacy of 4-tert-butyl-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide in humans, and to identify biomarkers that can predict response to treatment. Finally, there is a need for the development of more potent and selective BTK inhibitors, which may offer improved efficacy and reduced toxicity compared to 4-tert-butyl-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide.

Synthesis Methods

The synthesis of 4-tert-butyl-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide involves several steps, including the reaction of 5-bromo-2-methoxyphenylboronic acid with 2-chloro-5-nitropyridine to yield 2-methoxy-5-(2-nitrophenyl)pyridine. This intermediate is then reacted with 1,3-oxazol-5-amine to form 2-methoxy-5-(2-(1,3-oxazol-5-yl)phenyl)pyridine. The final step involves the reaction of this intermediate with 4-tert-butyl-N-(4-chlorophenyl)benzamide to yield 4-tert-butyl-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide.

Scientific Research Applications

4-tert-butyl-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide has been extensively studied in preclinical models of cancer, including lymphoma, leukemia, and multiple myeloma. In these studies, 4-tert-butyl-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and enhance the efficacy of other cancer therapies.

properties

Product Name

4-tert-butyl-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide

Molecular Formula

C24H23N3O3

Molecular Weight

401.5 g/mol

IUPAC Name

4-tert-butyl-N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide

InChI

InChI=1S/C24H23N3O3/c1-24(2,3)17-10-7-15(8-11-17)22(28)26-18-14-16(9-12-19(18)29-4)23-27-21-20(30-23)6-5-13-25-21/h5-14H,1-4H3,(H,26,28)

InChI Key

WUCXRZHXHYLITP-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)C3=NC4=C(O3)C=CC=N4)OC

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)C3=NC4=C(O3)C=CC=N4)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.